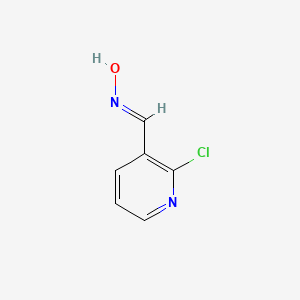
2-Chloronicotinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloronicotinaldehyde oxime is a biochemical used for proteomics research . It has a molecular formula of C6H5ClN2O and a molecular weight of 156.57 .
Synthesis Analysis
A palladium (II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via a novel C (formyl)-C (aryl) coupling strategy has been reported . This approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .Molecular Structure Analysis
The structure of oxime is a two-sided chain with a central atom consisting of carbon . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . These compounds are present in the form of colorless crystals and are said to be less soluble in water .Scientific Research Applications
-
Catalytic Production of Oximes
- Field : Catalysis
- Application : Oximes are used in the production of certain chemicals. For example, cyclohexanone oxime is an important feedstock in nylon-6 production .
- Method : The process involves the ammoximation of cyclohexanone using preformed hydrogen peroxide (H2O2). By using supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with a titanium silicate-1 (TS-1) catalyst, H2O2 can be generated in situ as needed, producing cyclohexanone oxime with >95% selectivity .
- Results : This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .
-
Polymer Science
- Field : Polymer Chemistry
- Application : Oxime click chemistry has emerged as a powerful tool in the synthesis of new, highly functional and dynamic polymeric materials .
- Method : The oxime click reaction is used for the development of functional polymeric materials .
- Results : The high efficiency of oxime formation indicates the potential for the synthesis of highly functional polymeric materials .
-
Halogenated Heterocycles
- Field : Organic Chemistry
- Application : Halogenated heterocycles, such as 6-Bromo-2-chloronicotinaldehyde oxime, are used in various chemical reactions due to their unique reactivity .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
-
Proteomics Research
- Field : Biochemistry
- Application : 2-Chloronicotinaldehyde oxime is used in proteomics research .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes obtained would also depend on the specific research .
-
Halogenated Heterocycles
- Field : Organic Chemistry
- Application : Halogenated heterocycles, such as 6-Bromo-2-chloronicotinaldehyde oxime, are used in various chemical reactions due to their unique reactivity .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
-
Oxime Radicals
- Field : Radical Chemistry
- Application : Oxime radicals have potential for development in selective intermolecular reactions .
- Method : The development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .
- Results : The search for new stable oxime radicals is an area of ongoing research .
Safety And Hazards
Future Directions
Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning have been reported . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .
properties
IUPAC Name |
(NE)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKKAFTDCGWBJ-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430542 |
Source


|
| Record name | 2-chloronicotinaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinaldehyde oxime | |
CAS RN |
215872-96-1 |
Source


|
| Record name | 2-chloronicotinaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)


![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)
![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)


